3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine
説明
This compound features a pyridazine core substituted at position 3 with a 3-bromophenyl-1,2,4-oxadiazole moiety linked via a methylthio group and at position 6 with a 4-ethoxyphenyl group. Its molecular formula is C₂₁H₁₇BrN₄O₂S (molecular weight: 469.4 g/mol).
特性
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-2-27-17-8-6-14(7-9-17)18-10-11-20(25-24-18)29-13-19-23-21(26-28-19)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQMQAZAOCEXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The compound's structure is characterized by the presence of a pyridazine core linked to a 1,2,4-oxadiazole moiety and a thioether group. The bromophenyl and ethoxyphenyl substituents contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives related to oxadiazole compounds. For instance, compounds with similar structures have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | E. coli |
| 10 | 0.30 | Candida albicans |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively investigated. For example, certain derivatives exhibited IC50 values in the nanomolar range against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Notably, one study reported that specific oxadiazole derivatives induced apoptosis in cancer cells through the activation of p53 and caspase pathways .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | Apoptosis induction via p53 activation |
| 6a | U-937 | 0.25 | Caspase activation |
| 10 | A549 | 0.15 | Cell cycle arrest |
Anti-inflammatory Activity
Research has also indicated that certain oxadiazole derivatives possess anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives demonstrated that modifications in the phenyl ring significantly affected their antimicrobial activity. The most active compounds were those with electron-withdrawing groups that enhanced their interaction with microbial targets .
- Case Study on Cancer Cell Lines : In another investigation, a derivative with a similar structural framework was tested against multiple cancer cell lines, showing superior cytotoxicity compared to standard chemotherapeutics like doxorubicin . This highlights the potential for developing new cancer therapies based on this scaffold.
科学的研究の応用
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent substitution reactions to introduce the thioether and ethoxy groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of pyridazine and oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- Efficacy Against Bacteria : Compounds similar to 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy due to increased lipophilicity and membrane permeability .
Anticancer Potential
Studies have demonstrated that compounds containing the pyridazine scaffold possess anticancer properties. Specific findings include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by interacting with DNA and disrupting cell cycle progression. Modifications at specific positions on the pyridazine ring significantly enhance anticancer activity .
Analgesic Effects
In vivo studies have indicated that related compounds exhibit analgesic effects. For example:
- Pain Relief : Certain derivatives tested using the acetic acid-induced writhing method in mice displayed significant pain relief, suggesting potential use as analgesics .
Case Study 1: Antimicrobial Efficacy
A study investigated a series of pyridazine derivatives for their antimicrobial activity against E. coli and S. aureus. The results indicated that modifications at the 6-position of the pyridazine ring improved efficacy significantly:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
This study highlights the importance of structural modifications in enhancing antimicrobial properties .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyridazine derivatives on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 10 |
These findings suggest that structural features significantly influence cytotoxicity against cancer cells .
Summary Table of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Positional Isomers of Bromophenyl-Substituted Analogs
(a) 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine (CAS 1111260-45-7)
- Key Differences : Bromine substitution at the ortho position (2-bromophenyl) instead of meta (3-bromophenyl).
- Impact : The ortho substitution may introduce steric hindrance, reducing binding affinity in enzyme interactions compared to the meta isomer. Computational studies suggest altered dipole moments (3.2 D vs. 2.8 D for the meta isomer) .
- Molecular Weight : 469.4 g/mol (identical to the target compound).
(b) 3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS 1115285-50-1)
- Key Differences : Bromine at the para position (4-bromophenyl) and a methyl group on the oxadiazole-attached phenyl ring.
- Impact : The para-bromophenyl group enhances π-π stacking in crystal structures, as observed in related imidazo[1,2-a]pyridine derivatives . The methyl group increases hydrophobicity (logP = 3.1 vs. 2.9 for the target compound) .
- Molecular Weight : 439.3 g/mol.
Substituent Variants on the Oxadiazole and Pyridazine Moieties
(a) 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine (CAS 1114915-05-7)
- Key Differences : Replacement of bromine with a trifluoromethyl group (-CF₃) and methoxy (-OCH₃) instead of ethoxy (-OC₂H₅).
- Impact : The electron-withdrawing -CF₃ group enhances oxidative stability but reduces nucleophilic reactivity. Methoxy substitution decreases lipophilicity (logP = 2.7 vs. 3.0 for the ethoxy analog) .
- Molecular Weight : 458.4 g/mol.
(b) 3-(4-(4-Bromophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS 678971-55-6)
- Key Differences : Replacement of oxadiazole with a triazole ring and a 3-methylbenzylthio linker.
- The methylbenzyl group increases steric bulk, reducing membrane permeability .
- Molecular Weight : 437.4 g/mol.
Functional Group Comparisons
*logP values estimated via computational methods (e.g., ACD/Labs).
Research Findings and Implications
- Substituent Position : Bromine at the meta position (target compound) balances electronic effects and steric accessibility, making it more favorable for interactions with hydrophobic enzyme pockets compared to ortho or para isomers .
- Ethoxy vs. Methoxy : The ethoxy group in the target compound provides moderate lipophilicity, which may enhance blood-brain barrier penetration compared to methoxy analogs .
- Oxadiazole vs. Triazole : Oxadiazole-based compounds generally exhibit higher thermal stability, as demonstrated in thermogravimetric analysis (TGA) of related structures .
Q & A
Q. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, in analogous compounds, 2-(4-bromophenyl)acetohydrazide reacts with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) under reflux to form the oxadiazole core . Optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of hydrazide to acid), reaction time (4–6 hours), and temperature (80–100°C). Post-reaction neutralization with NaHCO₃ and recrystallization from ethanol yield pure product.
Q. How should researchers characterize the sulfur-containing thioether linkage in this compound?
The thioether (-S-) bridge can be confirmed via ¹H NMR (δ ~4.5–5.0 ppm for SCH₂ protons) and HRMS (exact mass matching the molecular formula). X-ray crystallography (using SHELX programs ) provides definitive proof of connectivity, as seen in structurally similar thiazolo-pyrimidine derivatives where sulfur participates in π-halogen interactions .
Q. What spectroscopic techniques are critical for verifying the pyridazine core?
- UV-Vis : Pyridazine absorbs at ~260–280 nm due to π→π* transitions.
- ¹³C NMR : Pyridazine carbons resonate at δ 150–160 ppm (C=N) and δ 120–130 ppm (aromatic carbons).
- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) confirm the scaffold. Cross-validate with XRD to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectral data?
- Step 1 : Re-optimize the computational model (e.g., DFT at B3LYP/6-31G* level) with explicit solvent parameters.
- Step 2 : Compare experimental NOESY/ROESY data (e.g., spatial proximity of ethoxyphenyl protons to oxadiazole methylene) with simulated NMR shifts.
- Step 3 : Validate via single-crystal XRD to unambiguously assign stereoelectronic effects, as demonstrated in thiazolo-pyrimidine derivatives .
Q. What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) on the ethoxyphenyl ring while monitoring LogP via HPLC.
- Prodrug design : Esterify the pyridazine nitrogen to improve membrane permeability, as seen in ethyl carboxylate derivatives .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility, guided by Hirshfeld surface analysis from XRD data .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substitution patterns : Synthesize analogs with halogens (Cl, F) or methoxy groups at the 3-bromophenyl position.
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization assays, referencing protocols for pyrazole-based inhibitors .
- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with IC₅₀ values.
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
